molecular formula C30H24N4O8 B000978 Azilsartan medoxomil CAS No. 863031-21-4

Azilsartan medoxomil

カタログ番号 B000978
CAS番号: 863031-21-4
分子量: 568.5 g/mol
InChIキー: QJFSABGVXDWMIW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azilsartan medoxomil is an angiotensin II receptor antagonist approved by the FDA in 2011 for the treatment of hypertension. It demonstrates a high bioavailability of approximately 60%, with a half-life of around 11 hours. It is known for its effective blood pressure reduction and tolerability. Azilsartan medoxomil distinguishes itself by offering a tighter and longer-lasting binding to the AT1 receptor, potentially leading to a more effective reduction in blood pressure compared to other ARBs (Hjermitslev et al., 2017).

Synthesis Analysis

The synthesis of Azilsartan medoxomil has been optimized to improve its commercial viability. A novel synthesis route starting from amidoxime methyl ester to Azilsartan medoxomil has been developed, featuring a high overall yield and purity. This process underscores the innovative approaches to the synthesis of this compound, ensuring a high-quality and efficient production method (Garaga et al., 2015).

Molecular Structure Analysis

The molecular structure of Azilsartan medoxomil, a prodrug of Azilsartan, involves a selective and competitive binding to the AT1 subtype angiotensin II receptor. This binding mechanism promotes vasodilation and counteracts the effects of aldosterone, demonstrating the drug's targeted action at a molecular level (Azilsartan Medoxomil, 2020).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of Azilsartan and its selected potential impurities have been explored, providing insight into the process's complexity. Novel modifications in the synthesis process, including the transformation of the CN group into amidoxime moiety and subsequent reactions, have been identified. This research helps in understanding the formation of potential impurities and their management (Rádl et al., 2013).

Physical Properties Analysis

Azilsartan medoxomil's physical properties, including its stability under various conditions and its degradation pathway, have been studied through forced degradation experiments. These studies have identified degradation products and proposed their structures, offering insights into the drug's stability profile and the significance of maintaining its quality and safety (Swain et al., 2015).

科学的研究の応用

Specific Scientific Field

Pharmaceutical Medicine

Summary of the Application

Azilsartan medoxomil (AZL) is used for the treatment of essential hypertension . It has shown promising results in blood pressure reduction and tolerability .

Methods of Application or Experimental Procedures

AZL lowers blood pressure by blocking the action of angiotensin II at the AT 1 receptor, a hormone that contracts blood vessels and reduces water excretion through the kidneys .

Results or Outcomes

The use of AZL has resulted in significant reduction in blood pressure among patients with essential hypertension .

Improvement of Aqueous Solubility and Intestinal Permeability

Specific Scientific Field

Pharmaceutical Technology

Summary of the Application

A nanoemulsion formulation of azilsartan medoxomil was developed to improve its aqueous solubility and intestinal permeability .

Methods of Application or Experimental Procedures

Based on the solubility profile, ethyl oleate, tween 80, and Transcutol P were selected as the oil phase, surfactant, and co-surfactant, respectively . The nanoemulsion was then prepared using these components .

Results or Outcomes

The nanoemulsion formulation of azilsartan medoxomil ensured the enhancement of the drug availability in the body . The % cumulative drug release was 1.71 times higher and the % cumulative drug permeation was 2.1 times higher for the optimized AZL-NE formulation than for the drug suspension through an intestinal segment of a rat .

Simultaneous Determination of Azilsartan Medoxomil, Chlorthalidone, and Azilsartan

Specific Scientific Field

Chemometrics

Summary of the Application

Chemometric methods were established for the simultaneous determination of azilsartan medoxomil (AZM) and chlorthalidone in the presence of azilsartan, which is the core impurity of AZM .

Methods of Application or Experimental Procedures

The full spectrum-based chemometric techniques, namely partial least squares (PLS), principal component regression, and artificial neural networks (ANN), were among the applied methods . The models were developed by applying a multilevel multifactor experimental design .

Results or Outcomes

The predictive power of the suggested models was evaluated through a validation set containing nine mixtures with different ratios of the three analytes . The findings of the three methods were revealed as the quantitative tool for the analysis of the three components without any intrusion from the co-formulated excipient and without prior separation procedures .

Analytical Methods for Estimation in Pharmaceutical Formulation

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Numerous methods have been developed for the quantitative estimation of AZL in bulk and pharmaceutical dosage form .

Methods of Application or Experimental Procedures

Pharmaceutical analytical methods include UV Visible Spectrophotometry, High Pressure Thin Layer Chromatography, Reversed Phase High Performance Liquid Chromatography and hyphenated techniques like Liquid chromatography- Mass Spectrometry .

Simultaneous Estimation of Azilsartan Medoxomil and Chlorthalidone

Specific Scientific Field

Chemometrics

Summary of the Application

A precise, accurate, and robust high-performance thin-layer chromatography method has been developed for the simultaneous estimation of azilsartan medoxomil (AZM) and chlorthalidone (CLT) by the implementation of Quality Risk Management (QRM) and Design of Experiments (DoE) based quality by design approach .

Methods of Application or Experimental Procedures

QRM was performed by the identification of probable method risk parameters and their assessment by allotting a risk priority number . DoE was implemented by Placket-Burman screening design and Box-Behnken response surface analysis using Design-Expert software .

Results or Outcomes

The developed method was applied for the assay of combined pharmaceutical dosage forms of AZM and CLT and the results were found in good agreement with their labelled claim .

Improvement of Aqueous Solubility and Intestinal Permeability

Specific Scientific Field

Pharmaceutical Technology

Summary of the Application

A nanoemulsion formulation of azilsartan medoxomil was developed to improve its aqueous solubility and intestinal permeability .

Methods of Application or Experimental Procedures

Based on the solubility profile, ethyl oleate, tween 80, and Transcutol P were selected as the oil phase, surfactant, and co-surfactant, respectively . Central composite design (CCD) suggested an optimized azilsartan medoxomil- nanoemulsion formulation .

Results or Outcomes

The % cumulative drug release was 1.71 times higher and the % cumulative drug permeation was 2.1 times higher for the optimized AZL-NE formulation than for the drug suspension through an intestinal segment of a rat . Thus, the nanoemulsion formulation of azilsartan medoxomil ensured the enhancement of the drug availability in the body .

Safety And Hazards

Azilsartan medoxomil may cause side effects such as dizziness, diarrhea, or tiredness . It may also rarely cause serious kidney problems or make them worse . A very serious allergic reaction to this drug is rare .

将来の方向性

Azilsartan medoxomil is speculated to lower mortality rates and the onset of cardiovascular disease . Although there is no clinical significance yet determined, azilsartan medoxomil may have potential off-label uses in patients with a history of myocardial infarction or heart failure .

特性

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFSABGVXDWMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235482
Record name Azilsartan medoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Azilsartan medoxomil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The renin-angiotensin-aldosterone system regulates blood pressure. Angiotensin II is a peptide hormone that is a principal pressor agent in the renin-angiotensin-aldosterone system. It is a potent, direct vasoconstrictor that binds to the angiotensin II type 1 receptor (AT1 receptor) to stimulate the synthesis and release of aldosterone and promote cardiac stimulation. Angiotensin II promotes renal tubular reabsorption of sodium, resulting in water retention. It also inhibits further secretion of renin. AT1 receptors are highly expressed in vascular smooth muscle and the adrenal gland. Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration. Azilsartan selectively binds to AT1 receptors as an antagonist, blocking vasoconstrictor and aldosterone-secreting effects of angiotensin II. Azilsartan has more than a 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, which is predominantly involved in cardiovascular homeostasis. Azilsartan appears to dissociate from AT1 receptors much more slowly than other ARBs, which explains its longer duration of action when compared to other ARBs.
Record name Azilsartan medoxomil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Azilsartan medoxomil

CAS RN

863031-21-4
Record name Azilsartan medoxomil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863031-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azilsartan medoxomil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azilsartan medoxomil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azilsartan medoxomil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZILSARTAN MEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0G25K7I2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azilsartan medoxomil
Reactant of Route 2
Reactant of Route 2
Azilsartan medoxomil
Reactant of Route 3
Reactant of Route 3
Azilsartan medoxomil
Reactant of Route 4
Azilsartan medoxomil
Reactant of Route 5
Reactant of Route 5
Azilsartan medoxomil
Reactant of Route 6
Reactant of Route 6
Azilsartan medoxomil

Citations

For This Compound
1,850
Citations
WL Baker, WB White - Annals of Pharmacotherapy, 2011 - journals.sagepub.com
… monitoring have been seen with azilsartan medoxomil as well as a higher … azilsartan medoxomil is combined with chlorthalidone. Adverse events are similar with azilsartan medoxomil …
Number of citations: 75 journals.sagepub.com
CM Perry - Clinical drug investigation, 2012 - Springer
… of azilsartan medoxomil in adults with essential hypertension and provides a summary of its pharmacological properties. Azilsartan medoxomil is a … Azilsartan medoxomil produces …
Number of citations: 54 link.springer.com
M Hjermitslev, DG Grimm, M Wehland… - Basic & Clinical …, 2017 - Wiley Online Library
… Azilsartan medoxomil is a prodrug that is hydrolysed in the intestines to the active component AZL. AZL has a t max of 1.5–3 hr and its bioavailability is approximately 60%. The drug is …
Number of citations: 26 onlinelibrary.wiley.com
GL Bakris, D Sica, M Weber, WB White… - The Journal of …, 2011 - Wiley Online Library
The current study assesses the antihypertensive efficacy and safety of the investigational angiotensin receptor blocker (ARB), azilsartan medoxomil (AZL‐M), compared with placebo …
Number of citations: 198 onlinelibrary.wiley.com
K Zaiken, JWM Cheng - Clinical therapeutics, 2011 - Elsevier
BACKGROUND: Azilsartan medoxomil is an angiotensin receptor blocker, approved on February 25, 2011 by the US Food and Drug Administration (FDA) for hypertension management…
Number of citations: 75 www.sciencedirect.com
D Sica, WB White, MA Weber, GL Bakris… - The Journal of …, 2011 - Wiley Online Library
… Azilsartan medoxomil (AZL‐M) is a unique angiotensin II receptor blocker (ARB) under development for the treatment of hypertension. To compare this ARB with another in the class, …
Number of citations: 175 onlinelibrary.wiley.com
NB Perepech, IE Chazova… - Systemic …, 2021 - journals.eco-vector.com
… To assess the effectiveness and safety of novel angiotensin II receptor blocker azilsartan medoxomil (AZL-M) as monotherapy and in free combinations with diuretics and/or calcium …
Number of citations: 2 journals.eco-vector.com
GL Bakris, D Sica, WB White, WC Cushman… - The American journal of …, 2012 - Elsevier
… of azilsartan medoxomil and chlorthalidone versus co-administration of azilsartan medoxomil and … After 2 weeks of treatment with azilsartan medoxomil 40 mg alone, all participants also …
Number of citations: 134 www.sciencedirect.com
WB White, MA Weber, D Sica, GL Bakris, A Perez… - …, 2011 - Am Heart Assoc
… effects of 2 doses of azilsartan medoxomil, with valsartan 320 … then superiority testing of azilsartan medoxomil (80 mg and … Azilsartan medoxomil at 80 mg had superior efficacy to both …
Number of citations: 290 www.ahajournals.org
G Bönner, GL Bakris, D Sica, MA Weber… - Journal of Human …, 2013 - nature.com
… The comparative effects of azilsartan medoxomil and olmesartan on ambulatory and clinic … Comparison of the novel angiotensin II receptor blocker azilsartan medoxomil vs valsartan by …
Number of citations: 97 www.nature.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。